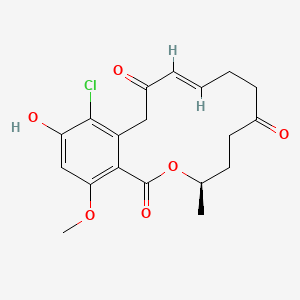

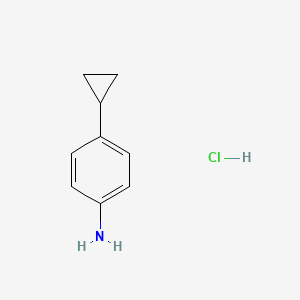

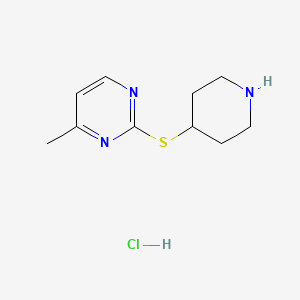

![molecular formula C6H4ClN3O2S B1469697 Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1642583-15-0](/img/structure/B1469697.png)

Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1642583-15-0 . It has a molecular weight of 217.64 . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects . The specific molecular structure analysis of Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is not available in the retrieved data.Applications De Recherche Scientifique

Fluorescent Probes for Biological Studies

Pyrazolo[1,5-a]pyrimidines (PPs) are identified as strategic compounds for optical applications due to their tunable photophysical properties. They are used as fluorescent probes for studying the dynamics of intracellular processes and chemosensors. The electron-donating groups (EDGs) at position 7 on the fused ring improve absorption and emission behaviors, making these compounds comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

Solid-State Emitters

The PPs bearing simple aryl groups allow good solid-state emission intensities. This property enables the design of solid-state emitters by proper structural selection. The solid-state emission intensities of these compounds are significant, with quantum yields ranging from 0.18 to 0.63 .

Medicinal Chemistry

In medicinal chemistry, pyrazolo[1,5-a]pyrimidines exhibit therapeutic potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents. They also function as carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .

Pharmaceutical Compounds Design

The pyrazolopyrimidine moiety is a common heterocycle nucleus used in the design of many pharmaceutical compounds. These compounds have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .

Photostability for Bio-Probes

The photobleaching characteristics and stability at extreme pH values of fluorescent compounds are critical to their application as fluorescent materials and bio-probes. Pyrazolo[1,5-a]pyrimidines-based fluorophores exhibit stability that is essential for these applications .

Optical Applications

PPs are identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology. They have tunable photophysical properties, which are beneficial for various optical applications .

Ionic or Molecular Sensing

Fluorogenic heterocyclic compounds like PPs are advantageous for ionic or molecular sensing applications. Their heteroatoms make them potential chelating agents for ions, which is crucial for sensing applications .

Bioimaging Applications

PPs are used in bioimaging applications due to their fluorescent properties. They help in visualizing and tracking biological processes, providing insights into cellular dynamics .

Mécanisme D'action

Pyrazolo[1,5-a]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . They can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have high research value and broad application prospects, making them one of the research hotspots of antitumor drugs in recent years . Future research could focus on the design and synthesis of specific EGFR TKIs for the treatment of NSCLC . Additionally, the development of pyrazolo[1,5-a]pyrimidine derivatives for optical applications is a promising area of research .

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-4-9-10-3-1-2-8-6(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCMOFRNEHXSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)S(=O)(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

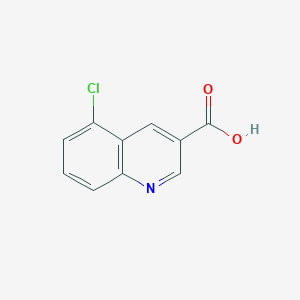

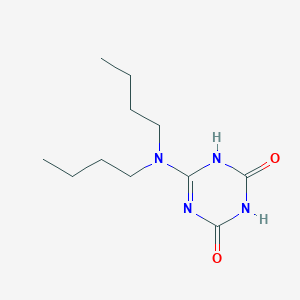

![2-(Pyrrolidin-3-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469621.png)

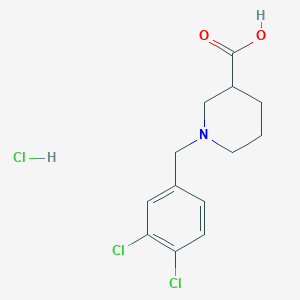

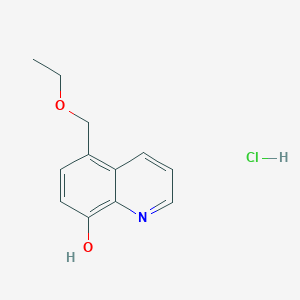

![[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B1469629.png)

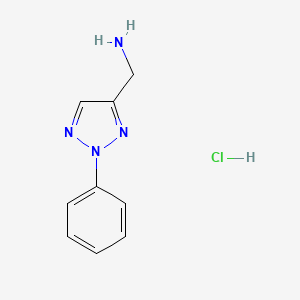

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1469633.png)